1-Phenylbicyclo[3.2.1]octane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61192-25-4 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1-phenylbicyclo[3.2.1]octane |
InChI |
InChI=1S/C14H18/c1-2-6-13(7-3-1)14-9-4-5-12(11-14)8-10-14/h1-3,6-7,12H,4-5,8-11H2 |
InChI Key |
SMSBQOPTYGOQHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenylbicyclo 3.2.1 Octane and Its Derivatives
Strategies for Carbon-Carbon Bond Formation in Bicyclo[3.2.1]octane Core Synthesis.
The construction of the bicyclo[3.2.1]octane core hinges on the strategic formation of key carbon-carbon bonds to assemble the characteristic bridged ring system. Various synthetic approaches have been devised, broadly categorized into cascade and domino annulation reactions, and electrophilic cyclization and rearrangement pathways. These methods offer powerful tools for accessing this important structural scaffold with high levels of efficiency and stereocontrol.
Cascade and Domino Annulation Reactions.rsc.orgbenchchem.com
Cascade and domino reactions represent a highly efficient approach to the synthesis of complex molecules like the bicyclo[3.2.1]octane system in a single, uninterrupted sequence, thereby avoiding the isolation of intermediates. These processes are characterized by the formation of multiple chemical bonds in one pot, often leading to a significant increase in molecular complexity from simple starting materials.
The Michael-Aldol cascade reaction is a powerful and widely employed strategy for the construction of the bicyclo[3.2.1]octane core. rsc.orgnih.gov This domino sequence typically involves the conjugate addition of a nucleophile (Michael addition) to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol (B89426) condensation to forge the bicyclic framework.
An enantio- and diastereoselective organocatalytic domino Michael/Aldol reaction has been developed for the direct synthesis of bicyclo[3.2.1]octane derivatives with four stereogenic centers, including two quaternary carbons. nih.govacs.org This reaction demonstrates broad substrate scope, tolerating a variety of substituents on both β,γ-unsaturated 1,2-ketoesters and cyclic 1,3-ketoesters. nih.govacs.org The resulting bicyclo[3.2.1]octanes are obtained in good yields with notable levels of diastereoselectivity and enantioselectivity. nih.govacs.org
| Reactant 1 | Reactant 2 | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| β,γ-unsaturated 1,2-ketoesters | cyclic 1,3-ketoesters | 53-98 | 1:1 to 5:1 | up to 95:5 |
Furthermore, the domino Michael-aldol annulation of cycloalkane-1,3-diones with enals provides a general route to 2-hydroxybicyclo[3.2.1]octane-6,8-diones in one-pot procedures under convenient conditions. rsc.org The relative configuration of the product can, in some instances, be controlled by the judicious choice of solvent, base, and temperature. rsc.org
The domino Michael-Henry reaction offers another effective pathway to functionalized bicyclo[3.2.1]octane derivatives. This sequence involves a Michael addition followed by a Henry (nitro-aldol) reaction. An organocatalytic asymmetric reaction between 1,4-cyclohexanedione (B43130) and nitroalkenes has been shown to produce bicyclo[3.2.1]octane derivatives containing four contiguous stereogenic centers. rsc.org This domino Michael–Henry process yields the products as a single diastereoisomer with excellent enantioselectivities. rsc.org
Similarly, a catalyst-free cascade Michael/Henry reaction has been developed using a functionalized vinylogous nucleophile and nitrostyrene (B7858105) derivatives. researchgate.net This method allows for the generation of a range of structurally diverse bicyclo[3.2.1]octanes in good to excellent yields and with high diastereoselectivities. researchgate.net The reaction proceeds under mild conditions and has been demonstrated on a gram scale. researchgate.net
| Reactants | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|
| Functionalized vinylogous nucleophile and nitrostyrenes | 40-96 | ≥10:1 |
The use of quinine-derived thiourea (B124793) catalysts in the domino Michael-Henry reaction between cyclohexane-1,2-diones and various nitroalkenes has also been reported to construct the bicyclo[3.2.1]octan-8-one skeleton with high diastereoselectivity and excellent enantioselectivity (92-99% ee).
The double Michael addition (DMA) of carbon nucleophiles to cyclic dienones provides an expedient route to 8-disubstituted bicyclo[3.2.1]octane-3-ones. rsc.orgrsc.org This reaction proceeds in good to high yields and allows for control over the stereochemistry of the newly formed bridged center. rsc.orgrsc.org This methodology is effective for the synthesis of sp3-enriched scaffolds which are of interest for exploring new areas of chemical space. rsc.org
The Nazarov cyclization, a 4π-electrocyclization of a divinyl ketone to a cyclopentenone, has been adapted for the synthesis of the bicyclo[3.2.1]octane core. An excited-state Nazarov cyclization has been utilized in the total synthesis of farnesin, where an intramolecular aldol reaction subsequently forms the bicyclo[3.2.1]octane C-D ring with the desired stereochemistry. sci-hub.se This photochemical approach enriches the utility of the Nazarov reaction in complex molecule synthesis. sci-hub.se Additionally, an interrupted Nazarov cyclization of 8-oxabicyclo[3.2.1]octane derivatives has been shown to produce diastereomerically pure 11-oxatricyclo[5.3.1.0]undecanes. rsc.org
Electrophilic Cyclization and Rearrangement Pathways.
Electrophilic cyclizations and skeletal rearrangements represent another important class of reactions for the construction of the bicyclo[3.2.1]octane framework. These transformations often proceed through cationic intermediates and can lead to the formation of the bridged system from appropriately functionalized monocyclic or acyclic precursors.
A Pd-catalyzed regioselective reductive-Heck cyclization has been developed to access variously substituted bicyclo[3.2.1]octan-2-ones, which are key structural motifs in certain diterpenoids. researchgate.net Furthermore, rearrangement reactions of other bicyclic systems can lead to the formation of the bicyclo[3.2.1]octane skeleton. For instance, the rhodium-catalyzed decomposition of fused bicyclic α-diazo-β-hydroxyketones can yield bridged bicyclo[m.n.1]ketones, including bicyclo[3.2.1]octanediones, through a rearrangement pathway. polyu.edu.hk Another example includes the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives to the 2-azabicyclo[3.2.1]octane system. rsc.org An oxidative dearomatization-induced [5 + 2] cycloaddition followed by a pinacol (B44631) rearrangement cascade reaction has also been employed to construct cyclopentane (B165970) and cyclohexane-fused bicyclo[3.2.1]octanes. nih.gov
Friedel-Crafts Transannular Alkylation
A classic approach to the synthesis of phenyl-substituted bicyclooctanes involves the Friedel-Crafts transannular alkylation of aromatic compounds with cyclic dienes. The reaction of benzene (B151609) with (Z,Z)-1,5-cyclooctadiene in the presence of a Brønsted or Lewis acid catalyst can yield a mixture of phenylbicyclooctane isomers, including those with the bicyclo[3.2.1]octane skeleton.
The product distribution is highly dependent on the reaction conditions, such as the nature and amount of the catalyst, reaction time, and temperature. For instance, using concentrated sulfuric acid or trifluoromethanesulfonic acid as catalysts can produce a mixture where 1-phenylbicyclo[3.2.1]octane is a component. The mechanism proceeds through the protonation of one of the double bonds in the cyclooctadiene, followed by an intramolecular electrophilic attack of the resulting carbocation on the other double bond, leading to the formation of a bicyclic carbocation. This intermediate then undergoes a Friedel-Crafts reaction with benzene to afford the phenyl-substituted bicyclooctane products.
| Catalyst | Reaction Time (h) | Temperature (°C) | Major Phenylbicyclooctane Isomers |
| H₂SO₄ | 1 | 25 | endo-2-Phenylbicyclo[3.3.0]octane, exo-2-Phenylbicyclo[3.3.0]octane, this compound |
| AlCl₃-CH₃NO₂ | 24 | 25 | This compound, endo-3-Phenylbicyclo[3.2.1]octane |
| CF₃SO₃H | 0.5 | 0 | endo-2-Phenylbicyclo[3.3.0]octane, exo-2-Phenylbicyclo[3.3.0]octane, this compound |
Radical-Mediated Rearrangements
Radical-mediated rearrangements offer an alternative pathway to the bicyclo[3.2.1]octane framework. These reactions often involve the generation of a radical species that undergoes a cyclization or rearrangement cascade to form the desired bicyclic system. For example, the manganese(III)-mediated radical cyclization of alkynyl ketones has been successfully employed to construct the bicyclo[3.2.1]octane core.
In this approach, an appropriately substituted alkynyl ketone is treated with a radical initiator, such as manganese(III) acetate, to generate a radical intermediate. This intermediate then undergoes an intramolecular cyclization onto the alkyne, followed by further transformations to yield the bicyclo[3.2.1]octane product. The stereochemical outcome of these reactions can often be controlled by the judicious choice of substrates and reaction conditions.
Transition Metal-Catalyzed Cyclizations
Transition metal catalysis has emerged as a powerful tool for the synthesis of complex cyclic systems, including the bicyclo[3.2.1]octane skeleton. Catalysts based on metals such as palladium and nickel have been utilized in a variety of cyclization reactions to construct this framework with high efficiency and selectivity.
Palladium-catalyzed intramolecular Heck reactions, for instance, have been employed to synthesize bicyclo[3.2.1]octane derivatives. In a typical sequence, a substrate containing an aryl or vinyl halide and a suitably positioned alkene is treated with a palladium catalyst to effect an intramolecular cyclization. These reactions can be rendered asymmetric through the use of chiral ligands, providing access to enantioenriched bicyclo[3.2.1]octane derivatives.
Nickel-catalyzed reactions have also proven effective. For example, nickel-catalyzed reductive cyclizations of enones with alkynes can be used to construct the bicyclo[3.2.1]octane ring system. These transformations often proceed with excellent chemo- and regioselectivity.
Enantioselective and Diastereoselective Synthesis of this compound Derivatives
The development of stereoselective methods for the synthesis of this compound derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Significant progress has been made in the areas of chiral organocatalysis and enzymatic transformations to achieve high levels of enantioselectivity and diastereoselectivity.
Chiral Organocatalysis
Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules. researchgate.net Various organocatalytic strategies have been successfully applied to the enantioselective synthesis of bicyclo[3.2.1]octane derivatives.
Domino reactions, such as the Michael-Aldol cascade, have been particularly effective. For instance, the reaction of cyclic 1,3-dicarbonyl compounds with α,β-unsaturated aldehydes or ketones, catalyzed by chiral secondary amines like proline and its derivatives, can afford highly functionalized bicyclo[3.2.1]octanes with excellent enantioselectivities. mdpi.com These reactions proceed through a series of covalent intermediates, with the chiral catalyst controlling the stereochemical outcome of multiple bond-forming events.
Another powerful approach is the organocatalytic domino Michael-Henry reaction. The reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea, can produce bicyclo[3.2.1]octan-8-ones with the creation of four stereogenic centers in good diastereoselectivity and high enantioselectivity.
| Catalyst | Reaction Type | Substrates | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Proline | Michael-Aldol | Cyclohexanone, Cinnamaldehyde | Substituted bicyclo[3.2.1]octane | >20:1 | up to 99% |
| Quinine-derived thiourea | Michael-Henry | Cyclohexane-1,2-dione, Nitrostyrene | Substituted bicyclo[3.2.1]octan-8-one | Good | 92-99% |
| Chiral Phosphoric Acid | [3+2] Cycloaddition | Indole, Dienone | Indole-annulated bicyclo[3.2.1]octane | >20:1 | up to 98% |
Enzymatic Transformations
Enzymatic transformations offer a green and highly selective approach to the synthesis of chiral molecules. Enzymes such as transaminases and lipases have been utilized in the stereoselective synthesis of derivatives of the bicyclo[3.2.1]octane core.
Amine transaminases have been engineered for the stereoselective synthesis of chiral amines, including those with a bicyclic framework. For example, protein engineering has been used to develop a transaminase capable of catalyzing the asymmetric synthesis of a pharmaceutically relevant bicyclic amine containing the 8-azabicyclo[3.2.1]octane motif with high stereoselectivity. researchgate.netrsc.orgmdpi.com While not a direct synthesis of this compound, this demonstrates the potential of enzymes to control stereochemistry in this ring system.
Lipases have also been employed in the kinetic resolution of racemic intermediates en route to enantiopure bicyclo[3.2.1]octane derivatives. For instance, the lipase-catalyzed enantioselective ring opening of a racemic exo-norbornene β-lactam allows for the preparation of an enantiomerically pure azabicyclic exo β-amino acid, which serves as a precursor to chiral 3-azabicyclo[3.2.1]octane derivatives. semanticscholar.org
Control of Stereogenic Centers
The control of multiple stereogenic centers is a significant challenge in the synthesis of complex bicyclo[3.2.1]octane derivatives. The aforementioned organocatalytic domino reactions are particularly adept at addressing this challenge, as they can establish multiple stereocenters in a single synthetic operation with a high degree of stereocontrol.
In the organocatalytic domino Michael/Aldol reaction of cyclic 1,3-ketoesters with β,γ-unsaturated α-ketoesters, four stereogenic centers, including two quaternary carbons, can be generated in a single step. The careful selection of the chiral organocatalyst, often a cinchona alkaloid derivative, is crucial for achieving high diastereoselectivity and enantioselectivity. The catalyst directs the approach of the reactants, leading to the preferential formation of one diastereomer and one enantiomer.
The relative and absolute stereochemistry of the newly formed stereocenters are dictated by the catalyst's structure and the reaction's transition state geometry. By modifying the catalyst or the reaction conditions, it is sometimes possible to tune the stereochemical outcome and access different diastereomers of the bicyclo[3.2.1]octane product.
Synthesis of Specifically Phenyl-Substituted Bicyclo[3.2.1]octane Derivatives
The synthesis of bicyclo[3.2.1]octane derivatives featuring phenyl substituents has been approached through various methodologies, focusing on the controlled construction of this complex bridged scaffold. Research has particularly emphasized the development of multicomponent reactions and annulation strategies that allow for the efficient assembly of these structures with specific substitution patterns.
Construction of Phenylbicyclo[3.2.1]octane-2,4-dicarboxylates
A notable method for the synthesis of densely functionalized phenyl-substituted bicyclo[3.2.1]octane systems is a sequential, three-component reaction. This strategy yields new 2,4-dicyano-8-(dialkylamino)-6-oxo-3-phenylbicyclo[3.2.1]-octane-2,4-dicarboxylates. researchgate.netorcid.orgsemanticscholar.orgbohrium.com The process involves the reaction of furfural (B47365) with cyclic secondary amines, which then react further with benzaldehyde (B42025) and cyanoacetate (B8463686) esters. researchgate.net The structure and stereochemistry of the resulting products, identified as rac-(1R,2R,3R,4S,5S,8R)-diastereomers, have been confirmed through X-ray diffraction analysis. researchgate.net
This domino process provides a pathway to synthetically unique and medicinally relevant bicyclo[3.2.1]octane derivatives possessing four stereogenic centers. researchgate.net
Table 1: Multicomponent Synthesis of Phenylbicyclo[3.2.1]octane-2,4-dicarboxylates
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |
| Furfural | Cyclic Secondary Amine (e.g., Morpholine) | Benzaldehyde | Cyanoacetate Ester (e.g., Ethyl Cyanoacetate) | 2,4-dicyano-8-(dialkylamino)-6-oxo-3-phenylbicyclo[3.2.1]-octane-2,4-dicarboxylate |
Another effective strategy for constructing the bicyclo[3.2.1]octane core involves a Michael-aldol type annulation. This method has been applied to the synthesis of polysubstituted bicyclic compounds. ucl.ac.uk For instance, the reaction between a 1,3-dione, such as 2-methyl-1,3-cyclopentanedione, and an unsaturated ketoester like ethyl 2-oxo-4-phenylbut-3-enoate, can be catalyzed by an organocatalyst to form the bicyclic scaffold. ucl.ac.uk A specific example is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as the catalyst in acetonitrile (B52724) at an elevated temperature to produce ethyl 8-oxo-1-phenylbicyclo[3.2.1]octane-2-carboxylate. ucl.ac.uk
Table 2: Michael-Aldol Annulation for Phenylbicyclo[3.2.1]octane Synthesis
| 1,3-Dione | Unsaturated Ketoester | Catalyst | Product |
| 2-Methyl-1,3-cyclopentanedione | Ethyl 2-oxo-4-phenylbut-3-enoate | DABCO | Ethyl 8-oxo-1-phenylbicyclo[3.2.1]octane-2-carboxylate |
Strategies for Phenyl-Substituted Bicyclic Amine Scaffolds
The synthesis of phenyl-substituted bicyclic amine scaffolds can be achieved directly through the multicomponent reaction described previously. The sequential reaction of furfural, secondary amines, benzaldehyde, and cyanoacetates directly incorporates a dialkylamino group at the 8-position of the 3-phenylbicyclo[3.2.1]octane core. researchgate.netorcid.org This approach provides a direct and efficient route to 8-(dialkylamino)-3-aryl-6-oxo-2,4-dicyanobicyclo[3.2.1]octane-2,4-dicarboxylic acid diethyl esters, which are complex molecules with potential biological activity. orcid.org
Table 3: Direct Synthesis of Phenyl-Substituted Bicyclic Amine Scaffolds
| Key Reactants | Amine Source | Resulting Scaffold Feature |
| Furfural, Benzaldehyde, Cyanoacetate Ester | Cyclic Secondary Amine | A C-8 substituted dialkylamino group on the phenylbicyclo[3.2.1]octane ring |
Broader synthetic strategies for related bicyclic amines can also provide insight. For example, Diels-Alder reactions are a foundational method for constructing bicyclic frameworks that can serve as precursors to amines. nih.gov In the synthesis of related 2-(aminomethyl)-3-phenylbicyclo[2.2.1]alkane and [2.2.2]alkane derivatives, Diels-Alder reactions using cyclopentadiene (B3395910) or cyclohexadiene with trans-cinnamic acid derivatives were employed to construct the initial phenyl-substituted bicyclic core. nih.gov This core structure can then be further modified to introduce the desired amine functionality.
Mechanistic Investigations and Reactivity of 1 Phenylbicyclo 3.2.1 Octane Systems
Reaction Mechanism Elucidation
The elucidation of reaction mechanisms involving bicyclo[3.2.1]octane systems is crucial for understanding their reactivity and for the rational design of synthetic strategies. These investigations often involve a combination of experimental studies and computational analysis to identify intermediates, transition states, and the potential for various reaction pathways.
Intermediates and Transition State Analysis
The formation and rearrangement of carbocationic intermediates are central to many reactions involving the bicyclo[3.2.1]octane framework. Acid-promoted reactions, for instance, can proceed through the protonation of a functional group, leading to the formation of a bicyclo[3.2.1] system via rearrangement. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, are instrumental in analyzing the structures and energies of intermediates and transition states. researchgate.net These calculations can help predict the feasibility of a proposed mechanism by determining the energy barriers associated with each step.
For example, in the context of cycloaddition reactions, the formation of bicyclo[3.2.1]octane derivatives can be influenced by the stability of the transition state. The stereochemical outcome of these reactions is often dictated by the geometry of the transition state, which can be modeled to understand preferences for endo or exo products.
In samarium(II)-mediated cyclopropane (B1198618) cleavage reactions of tricyclo[3.2.1.02,7]octane derivatives, radical intermediates are formed. The subsequent reaction pathways, including potential hydrogen abstraction, are dependent on the stability and reactivity of these radical species. mdpi.com The analysis of byproducts can provide valuable insights into the nature of these intermediates. For instance, the formation of compound 17 in one such reaction suggests the involvement of a radical intermediate at C-7, which then abstracts a hydrogen atom from an adjacent methyl group. mdpi.com
Radical Pathways
Radical reactions provide a powerful tool for the construction and functionalization of the bicyclo[3.2.1]octane skeleton. These pathways often involve the generation of a radical species that can undergo intramolecular cyclization or rearrangement.
Transannular radical cyclizations have been shown to produce the bicyclo[3.2.1]octane framework. For example, cyclohept-4-enylmethyl radicals can cyclize to form the bicyclo[3.2.1]octane system. rsc.org Similarly, bicyclo[2.2.2]oct-5-en-2-yl radicals can rearrange to the more stable bicyclo[3.2.1]oct-6-en-2-yl radicals, a process driven by the relief of ring strain and the formation of a more stabilized radical. ucla.edu This rearrangement is a specific example of a homoallyl-cyclopropyl carbinyl radical rearrangement. ucla.edu
The efficiency and selectivity of these radical reactions can be influenced by various factors, including the nature of the radical precursor, the reaction conditions, and the presence of stabilizing groups. For instance, the rearrangement of 4-substituted bicyclo[2.2.2]oct-5-en-2-yl radicals is observed with substituents like alkoxy and phenyl that can stabilize the resulting radical, but not with silyloxymethyl or benzyl (B1604629) groups. ucla.edu
An iodine-induced cyclization and oxidation of allylic alcohols has been developed to produce highly functionalized bicyclo[3.2.1]octanes. Mechanistic studies suggest that this process involves the formation of crucial diene and enone intermediates, with the intramolecular ring closure likely proceeding through a free radical process. Furthermore, Mn(III)-mediated radical cyclization has been successfully employed in the stereoselective construction of the bicyclo[3.2.1]octane framework. nih.gov A 5-exo-cyclization between a beta-keto ester and a 3,3-dimethylallyl group under oxidative radical conditions has also been utilized to construct bicyclo[3.2.1]octane systems. researchgate.net
Stereochemical Course of Reactions
The stereochemistry of reactions leading to and involving the bicyclo[3.2.1]octane framework is a critical aspect that dictates the three-dimensional structure of the products. Key stereochemical considerations include endo/exo selectivity in cycloadditions and the control of diastereomeric ratios and enantiomeric excess in product formation.
Endo/Exo Selectivity in Cycloadditions
Cycloaddition reactions are a common method for constructing the bicyclo[3.2.1]octane skeleton. The stereochemical outcome of these reactions, particularly the preference for endo or exo products, is often determined by the structure of the reactants and the reaction conditions.
In intramolecular alkene-arene meta-photocycloaddition reactions, the length and conformational freedom of the tether connecting the alkene and arene moieties play a significant role in determining the endo/exo selectivity. reading.ac.uk For instance, substrates with a three-atom tether often lead to the formation of products via an endo exciplex, while those with a four-atom tether can exhibit high exo selectivity. reading.ac.uk Restricting the conformational freedom of the tether can lead to highly selective cycloadditions. reading.ac.uk
Diels-Alder reactions involving 1,3-dienes incorporated into bicyclic systems have also been studied. In the reaction of 1,3-dienes within an 8-oxa- or 8-thiabicyclo[3.2.1]octane backbone with N-phenylmaleimide, a high degree of facial diastereoselectivity was observed, with the products resulting from a top-face attack. thieme-connect.com The exo/endo selectivity in these [4+2] cycloadditions was found to be dependent on the substitution pattern of the diene system. thieme-connect.com
In organocatalyzed domino Michael-aldol reactions, the formation of bicyclo[3.2.1]octane diones can show a preference for either the exo or endo alcohol product depending on the substitution on the Michael acceptor. mdpi.com For example, an α-methyl group can shift the preference towards the endo-alcohol. mdpi.com
Diastereomeric Ratios and Enantiomeric Excess in Product Formation
Achieving high levels of diastereoselectivity and enantioselectivity is a major goal in the synthesis of complex molecules containing the bicyclo[3.2.1]octane framework. Various catalytic systems and synthetic strategies have been developed to control these stereochemical outcomes.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of bicyclo[3.2.1]octanes. Chiral phosphoric acid-catalyzed Michael cyclizations of enone diones can produce bicyclo[3.2.1]octanes in high yields and with good to high enantioselectivities (86–95% ee). rsc.org In some cases, these reactions are highly diastereoselective, yielding a single product. rsc.org
Tandem Michael-Henry reactions between cyclohexane-1,2-diones and nitroalkenes, catalyzed by quinine-derived thiourea (B124793), can create four stereogenic centers, yet often produce only two diastereomers with good diastereoselectivity and high enantioselectivity (92-99% ee). nih.gov The choice of catalyst and solvent can influence the diastereomeric ratio and yield. nih.gov
The use of chiral auxiliaries and reagents can also control the stereochemistry of reactions. For instance, cascade reactions of dienolates with chiral α-bromo α,β-unsaturated esters can lead to the formation of functionalized tricyclo[3.2.1.02,7]octanes with high diastereomeric excess. researchgate.net The stereochemistry of these products can be unambiguously assigned using techniques like NOESY. mdpi.com
Below is a table summarizing the diastereomeric ratios and enantiomeric excesses for the formation of selected bicyclo[3.2.1]octane derivatives under different catalytic conditions.
Rearrangement Chemistry of Bicyclo[3.2.1]octane Frameworks
The bicyclo[3.2.1]octane framework is susceptible to various rearrangement reactions, which can be either synthetically useful or lead to undesired byproducts. These rearrangements are often driven by the release of ring strain or the formation of a more stable intermediate.
Acid-induced rearrangements are common for bicyclo[3.2.1]octane systems. For example, treatment with a strong acid like trifluoromethanesulfonic acid (TfOH) can induce protonation and subsequent rearrangement to form the bicyclo[3.2.1] system. nih.gov
The interconversion between bicyclic systems is another important aspect of their rearrangement chemistry. For instance, the rearrangement of bicyclo[2.2.2]octane systems to the thermodynamically more stable bicyclo[3.2.1]octane framework is a well-documented process. ucla.edu This can occur through radical pathways, as seen in the neophyl rearrangement of 4-substituted bicyclo[2.2.2]oct-5-en-2-yl radicals. ucla.edu
Ring-rearrangement metathesis offers a modern approach to altering the bicyclo[3.2.1]octane framework. Depending on the substrate, bicyclo[3.2.1]octenes can undergo either ring-closing metathesis to form complex polycyclic structures or ring-rearrangement metathesis to yield fused ring systems. rsc.org
Isomerization of spirocyclic compounds can also lead to the formation of the bicyclo[3.2.1]octane scaffold. mdpi.com In some organocatalyzed reactions, an equilibrium can exist between a kinetic spirocyclic product and a thermodynamic bicyclo[3.2.1]octane product. mdpi.com The position of this equilibrium can be influenced by the choice of catalyst and additives. mdpi.com
Below is a table summarizing different types of rearrangement reactions involving the bicyclo[3.2.1]octane framework.
Neophyl Rearrangements and Related Processes.
Neophyl rearrangements are a specific class of 1,2-rearrangements involving the migration of a group (typically an aryl or vinyl group) to an adjacent carbocationic center. In the context of 1-phenylbicyclo[3.2.1]octane, such a rearrangement would involve the migration of the phenyl group from the C-1 position. This process is often driven by the formation of a more stable carbocation intermediate.
Under acidic conditions, the 1-phenylbicyclo[3.2.1]octyl cation can be generated. The stability of this tertiary carbocation is already significant due to the inductive effect of the alkyl framework. However, the potential for rearrangement through a 1,2-phenyl shift exists, which would lead to a rearranged carbocation. The propensity for this rearrangement is influenced by the substitution pattern of the bicyclic system and the reaction conditions.
While direct experimental studies detailing the neophyl rearrangement of the parent this compound are not extensively documented in readily available literature, the principles of carbocation rearrangements suggest a plausible pathway. The migration of the phenyl group would proceed through a phenonium ion intermediate, a bridged species where the positive charge is delocalized into the aromatic ring. The stability of this intermediate plays a crucial role in the feasibility of the rearrangement.
Research on related bicyclic systems has shown that Wagner-Meerwein rearrangements, which encompass neophyl-type shifts, are common. rsc.org For instance, acid-catalyzed rearrangements of various bicyclo[3.2.1]octane derivatives often lead to skeletal reorganization to relieve ring strain or to form more stable carbocations. The presence of a phenyl group at a bridgehead position introduces electronic effects that can stabilize or destabilize potential carbocationic intermediates, thereby influencing the rearrangement pathways.
Table 1: Plausible Intermediates in the Rearrangement of the 1-Phenylbicyclo[3.2.1]octyl Cation
| Intermediate | Structure Description | Relative Stability |
| 1-Phenylbicyclo[3.2.1]octyl Cation | Tertiary carbocation at the bridgehead. | Stable |
| Phenonium Ion Intermediate | Bridged carbocation with delocalized positive charge. | Transient |
| Rearranged Carbocation | Carbocation formed after phenyl migration. | Potentially more stable depending on the resulting structure. |
Note: The relative stabilities are qualitative and depend on the specific substitution pattern and computational models.
Transannular Cyclizations.
Transannular cyclizations are intramolecular reactions that occur in medium-sized rings, where a bond is formed between two non-adjacent atoms across the ring. The bicyclo[3.2.1]octane skeleton itself can be formed through the transannular cyclization of cyclooctene (B146475) derivatives. researchgate.net Once the this compound system is formed, it can still exhibit reactivity involving transannular interactions, particularly hydride shifts.
A transannular hydride shift is the intramolecular transfer of a hydride ion (H⁻) from one carbon atom to another across the ring. This process is typically driven by the formation of a more stable carbocation. In the this compound system, if a carbocation is generated at a position other than C-1, a transannular hydride shift could occur to relocate the positive charge to a more stable position, such as the tertiary C-1 position, which is further stabilized by the adjacent phenyl group.
For example, the generation of a secondary carbocation at C-2, C-3, or C-4 could potentially trigger a 1,n-hydride shift (where n > 1) from a spatially proximate C-H bond on the opposite side of the bicyclic framework. The rigid conformation of the bicyclo[3.2.1]octane system brings certain hydrogen atoms into close proximity, facilitating such intramolecular transfers.
Studies on the solvolysis of bicyclo[3.2.1]octyl derivatives have provided evidence for such transannular interactions. The product distribution in these reactions often indicates the involvement of rearranged carbocationic intermediates formed via hydride shifts. The presence of the C-1 phenyl group would be expected to influence the thermodynamics and kinetics of these processes by stabilizing any carbocationic character that develops at the bridgehead.
Table 2: Potential Transannular Hydride Shifts in a Phenylbicyclo[3.2.1]octyl Cation
| Initial Carbocation Position | Potential Hydride Source | Resulting Carbocation Position | Driving Force |
| C-2 (secondary) | C-6 or C-7 | C-6 or C-7 (secondary) | Formation of a thermodynamically more stable product. |
| C-3 (secondary) | C-7 | C-7 (secondary) | Relief of steric strain and formation of a more stable product. |
| C-8 (secondary) | C-3 or C-5 | C-3 or C-5 (secondary) | Proximity of the C-H bond to the empty p-orbital. |
Note: The feasibility of these shifts depends on the specific stereochemistry and reaction conditions.
Stereochemistry and Conformational Analysis of 1 Phenylbicyclo 3.2.1 Octane
Configurational Assignments and Stereochemical Descriptors
The stereochemistry of substituted bicyclo[3.2.1]octane systems is complex due to the presence of multiple stereogenic centers. The assignment of absolute and relative configurations is crucial for understanding their chemical and biological activities. Various spectroscopic and computational methods are employed to elucidate the stereochemical features of these molecules.
In the synthesis of polysubstituted bicyclo[3.2.1]octanes, the control over the configuration of substituents is a key challenge. ucl.ac.uk For instance, in Michael-aldol annulation reactions to form bicyclo[3.2.1]octane ketols, the stereoselectivity of the cyclization can be influenced by reaction conditions and the nature of substituents. ucl.ac.uk The resulting diastereomers, often designated as exo and endo, are distinguished based on the orientation of substituents relative to the main bicyclic framework.
The absolute configurations of chiral bicyclo[3.2.1]octane derivatives have been determined through various methods, including chemical correlation to compounds of known stereochemistry and chiroptical techniques. For example, the absolute configurations of cis- and trans-bicyclo[3.2.1]octanol-2 have been established, providing a reference for assigning the stereochemistry of related structures. acs.org The development of asymmetric syntheses has enabled the preparation of enantiomerically enriched bicyclo[3.2.1]octanes, where the stereochemical descriptors (R/S) for each chiral center are unequivocally assigned. nih.govrsc.org
Table 1: Stereochemical Descriptors in Bicyclo[3.2.1]octane Systems
| Stereocenter | Descriptor | Description |
|---|---|---|
| Bridgehead Carbons (C1, C5) | R/S | Defines the absolute configuration at the bridgehead positions. |
| Substituted Carbons | R/S | Defines the absolute configuration of other stereogenic centers. |
| Substituent Orientation | exo/endo | Describes the relative orientation of a substituent on the bridges. Exo substituents point away from the six-membered ring, while endo substituents point towards it. |
Conformational Preferences and Dynamics
The bicyclo[3.2.1]octane skeleton is composed of a six-membered ring in a chair-like conformation and a five-membered ring. However, the bridging ethylene (B1197577) and ethano groups introduce significant conformational constraints. The most stable conformation of the parent bicyclo[3.2.1]octane has the six-membered ring in a flattened chair form and the five-membered ring in an envelope conformation.
Computational studies, such as MM3 molecular mechanics calculations, have been utilized to investigate the conformational preferences of substituted bicyclo[3.2.1]octanes. oup.com For endo-3-phenylbicyclo[3.2.1]octane, calculations have shown that the molecule adopts a boat-like conformation for the six-membered ring to alleviate steric strain. oup.com This demonstrates that substituents can significantly influence the conformational landscape of the bicyclic system. The dynamics of the ring system, including ring-flipping, are generally restricted due to the bridged structure, leading to a relatively rigid framework.
Table 2: Conformational Features of the Bicyclo[3.2.1]octane Ring System
| Ring Component | Preferred Conformation | Notes |
|---|---|---|
| Six-membered ring | Flattened Chair / Boat | The conformation can be influenced by substituent effects. |
Influence of Phenyl Group Orientation on Stereochemical Outcomes
The orientation of the phenyl group at the C-1 position, or other positions in related analogs, can have a profound impact on the stereochemical outcome of reactions and the biological activity of the molecule. In reactions involving the bicyclo[3.2.1]octane scaffold, the phenyl group can exert steric hindrance, directing incoming reagents to the less hindered face of the molecule, thereby controlling the diastereoselectivity of the transformation.
In the context of medicinal chemistry, the orientation of an aryl substituent in the bicyclo[3.2.1]octane system has been shown to be a critical determinant of its interaction with biological targets. researchgate.net For example, in a series of 3-aryl-8-oxabicyclo[3.2.1]octane derivatives, the orientation of the aryl ring was found to significantly affect their binding affinity and selectivity for dopamine (B1211576) and serotonin (B10506) transporters. researchgate.net This highlights that the three-dimensional arrangement of the phenyl group in relation to the bicyclic core is a key factor in molecular recognition processes.
Chiroptical Properties and Chirality Transfer
Chiral bicyclo[3.2.1]octane derivatives exhibit chiroptical properties, such as optical rotation and circular dichroism, which are dependent on their absolute configuration. These properties are valuable for the stereochemical analysis of these compounds. The development of asymmetric catalytic methods has provided access to chiral bicyclo[3.2.1]octanes with high enantiomeric excess, allowing for the study of their chiroptical characteristics. nih.govrsc.org
Chirality transfer is a concept where chirality from one part of a molecule is transferred to another during a chemical transformation. In the synthesis of complex molecules containing the bicyclo[3.2.1]octane framework, chirality can be transferred from a chiral auxiliary or a chiral catalyst to the newly formed stereocenters of the bicyclic system. This process is fundamental in asymmetric synthesis for establishing the desired stereochemistry. While specific examples of chirality transfer directly involving 1-phenylbicyclo[3.2.1]octane are not extensively detailed in the provided context, the principles of axial-to-central chirality transfer in cyclization processes are relevant to the synthesis of chiral bicyclic systems in general. researchgate.net
Theoretical and Computational Chemistry of 1 Phenylbicyclo 3.2.1 Octane Systems
Quantum Chemical Calculations of Electronic Structure
Quantum chemical methods are indispensable for elucidating the molecular properties of complex organic structures by solving approximations of the Schrödinger equation. jocpr.com These calculations can accurately predict molecular geometries, energetic properties, and electronic distributions. jocpr.com For systems like 1-phenylbicyclo[3.2.1]octane, both Density Functional Theory (DFT) and ab initio methods are employed to model its behavior at the atomic level.
Density Functional Theory has become a primary tool for computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of many-body systems. neuroquantology.com DFT methods have been successfully applied to investigate various derivatives of the bicyclo[3.2.1]octane skeleton. For instance, the geometric structures of a series of nitro and aza derivatives of bicyclo[3.2.1]octane were optimized using the B3LYP functional with basis sets such as 6-311G(d,p) and 6-31G(d). nih.gov Such studies provide detailed information on bond lengths, bond angles, electrostatic potentials, and heats of formation. nih.gov
In the case of this compound, DFT calculations would be crucial for understanding the influence of the phenyl group on the geometry and electronic properties of the bicyclic cage. The calculations would reveal the precise bond lengths and angles at the bridgehead carbon (C1) and the orientation of the phenyl ring relative to the octane (B31449) framework. Furthermore, analysis of the molecular electrostatic potential (MEP) would identify electron-rich and electron-deficient regions, highlighting the electronegative character of the π-system of the phenyl ring and its influence on the surrounding aliphatic structure. nih.gov Studies on the parent C8H14 isomers, including bicyclo[3.2.1]octane, have also utilized DFT at the B3LYP level to evaluate their relative energies and thermodynamic parameters. neuroquantology.com
Ab initio, or "from first principles," methods solve the Schrödinger equation without empirical parameters, offering a hierarchical path to increasing accuracy. neuroquantology.com Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are foundational ab initio techniques. Structural and conformational studies on substituted azabicyclo[3.2.1]octanes have been performed using ab initio calculations to complement experimental NMR and IR spectroscopy data, confirming preferred conformations and intermolecular associations. researchgate.net
For this compound, ab initio calculations would provide a rigorous benchmark for its electronic structure. A Hartree-Fock calculation would yield a baseline approximation of the molecular orbitals and their energies. The inclusion of electron correlation through post-HF methods like MP2 would offer a more accurate description of the molecule's energy and properties. These methods are particularly valuable for assessing subtle electronic phenomena, such as the delocalization of electrons and non-covalent interactions, which are critical for a complete understanding of the molecule's chemical behavior.
Analysis of Ring Strain and Stability
The stability of polycyclic molecules is intrinsically linked to the concept of ring strain, which arises from deviations from ideal bond angles, torsional eclipsing interactions, and transannular non-bonded repulsions. wikipedia.org Computational chemistry provides powerful tools to quantify this strain and predict the relative thermodynamic stabilities of different isomers.
Strain energy is the excess energy a cyclic molecule possesses compared to a hypothetical, strain-free analogue. wavefun.com Molecular mechanics calculations are often used to estimate these energies. The bicyclo[3.2.1]octane skeleton is considered to have a moderate amount of strain. According to molecular mechanics, the calculated strain energy for the parent bicyclo[3.2.1]octane hydrocarbon is approximately 12.1 kcal/mol. cdnsciencepub.com This value is slightly less than that of the more rigid bicyclo[2.2.2]octane (13.0 kcal/mol) and significantly less than that of the highly constrained bicyclo[2.2.1]heptane (norbornane) system (17.1 kcal/mol). cdnsciencepub.com Some studies have suggested that bicyclo[3.2.1]octanes possess a higher ring strain than the related bicyclo[3.3.1]nonane system. ucl.ac.uk The introduction of unsaturation or additional functional groups can further increase this strain; for example, the strain energy for bicyclo[3.2.1]octa-2,3-diene has been estimated at a much higher 39 kcal/mol. researchgate.net
| Bicyclic Hydrocarbon | Calculated Strain Energy (kcal/mol) | Reference |
|---|---|---|
| Bicyclo[3.2.1]octane | 12.1 | cdnsciencepub.com |
| Bicyclo[2.2.2]octane | 13.0 | cdnsciencepub.com |
| Bicyclo[2.2.1]heptane | 17.1 | cdnsciencepub.com |
| Bicyclo[3.2.1]octa-2,3-diene | 39.0 | researchgate.net |
The thermodynamic stability of isomers can be directly compared by calculating their relative energies or heats of formation. reddit.com Computational studies on various C8H14 isomers using DFT found that the parent bicyclo[3.2.1]octane is the most stable isomer among a set of fifteen bridged, fused, and spirocyclic structures. atlantis-press.com However, the relative stability can be context-dependent. In a study comparing radical rearrangements, DFT calculations showed that the bicyclo[2.2.2]octene skeleton is 1.8 kcal/mol more stable than the isomeric bicyclo[3.2.1]octene. ucla.edu This difference was attributed to the greater inherent ring strain of the bicyclo[3.2.1] framework in that specific unsaturated system. ucla.edu
| Compound 1 | Compound 2 | More Stable Isomer | Energy Difference (kcal/mol) | Reference |
|---|---|---|---|---|
| Bicyclo[3.2.1]octane | 14 Other C8H14 Isomers | Bicyclo[3.2.1]octane | Varies | atlantis-press.com |
| Bicyclo[3.2.1]octene | Bicyclo[2.2.2]octene | Bicyclo[2.2.2]octene | 1.8 | ucla.edu |
Homoconjugation and Electronic Effects
The rigid framework of bicyclic systems can enforce specific spatial orientations between functional groups, leading to through-space and through-bond electronic interactions that are not possible in flexible acyclic molecules. scielo.br Homoconjugation is a specific type of through-space interaction involving the overlap of orbitals of formally non-conjugated π-systems.
While direct computational studies on homoconjugation in this compound are not prominent in the literature, the principles are well-established in related systems. For example, rearrangements in bicyclo[2.2.2]octenyl radicals are explained by homoallyl-cyclopropyl carbinyl pathways, which rely on the through-space overlap of radical and π-orbitals. ucla.edu In this compound, any such homoconjugative or through-bond effect would be subtle but could influence properties such as ionization potential and the transmission of electronic effects from the phenyl ring to the bicyclic cage.
Computational Prediction of Reactivity and Selectivity
In the study of this compound systems, theoretical and computational chemistry have become indispensable tools for predicting their reactivity and selectivity in various chemical transformations. These computational approaches provide deep insights into reaction mechanisms, transition states, and the thermodynamic and kinetic factors that govern the outcomes of reactions. By modeling the behavior of these complex molecules at an atomic level, researchers can often rationalize experimentally observed selectivities and, in some cases, predict the feasibility of new, untested reaction pathways.
Density Functional Theory (DFT) has emerged as a particularly powerful and widely used method for investigating the properties of bicyclic compounds due to its favorable balance between computational cost and accuracy. DFT calculations are frequently employed to analyze the geometric and electronic structures of molecules within the bicyclo[3.2.1]octane framework. This analysis is crucial for understanding the inherent reactivity of the system.
One of the key areas where computational chemistry has provided significant value is in the prediction of stereoselectivity. The rigid and conformationally constrained nature of the bicyclo[3.2.1]octane skeleton is a primary factor in determining facial selectivity during chemical reactions. Computational models can accurately predict the three-dimensional structure of this compound and its derivatives, which in turn dictates the preferential direction of reagent approach. For instance, in reactions involving the formation of the bicyclo[3.2.1]octane core, DFT calculations and detailed analyses of reaction energy profiles have been successfully used to predict which diastereomer will be preferentially formed. ucl.ac.uk
Computational studies have also been instrumental in elucidating the origins of stereoselectivity in various synthetic routes that produce bicyclo[3.2.1]octane scaffolds. researchgate.net By calculating the energies of different transition states, researchers can determine the lowest energy pathway, which corresponds to the major product formed. These calculations can take into account the influence of catalysts, solvents, and substituent effects on the reaction's stereochemical outcome. In the context of cycloaddition reactions to form complex bicyclic systems, DFT calculations of both stepwise and concerted reaction pathways have been used to rationalize experimentally observed selectivities. dergipark.org.tr
Furthermore, computational chemistry is a valuable tool for investigating potential carbocation rearrangements, which are a common feature in the chemistry of bicyclic systems. The presence of the phenyl group at the 1-position of the bicyclo[3.2.1]octane system can influence the stability of nearby carbocations, potentially leading to complex skeletal rearrangements. Theoretical studies can map out the potential energy surface for such rearrangements, identifying the energetic barriers for hydride or alkyl shifts and predicting the most likely rearrangement pathways.
The following interactive table provides a representative example of the type of data generated from computational studies to predict the selectivity of a hypothetical reaction involving a this compound derivative. The data illustrates how calculated transition state energies can be correlated with predicted product ratios.
| Product | Transition State (TS) | Relative Energy of TS (kcal/mol) | Predicted Product Ratio |
| exo-Product | TS-exo | 0.0 | 95 |
| endo-Product | TS-endo | 1.8 | 5 |
This table is a hypothetical representation of data from a computational study. The values are for illustrative purposes to demonstrate how computational chemistry is used to predict reaction selectivity.
Advanced Chemical Transformations and Derivatization of 1 Phenylbicyclo 3.2.1 Octane Scaffolds
Strategic Functionalization of the Bicyclic Core
The functionalization of the bicyclo[3.2.1]octane core is a key strategy for introducing chemical handles that allow for further derivatization. These transformations can be directed to specific positions on the bicyclic system, enabling the synthesis of a wide array of analogs.
One prominent approach involves the use of C–H bond insertion reactions. This method allows for the direct introduction of new functional groups onto the hydrocarbon skeleton. For instance, carbenes and nitrenes can be generated and subsequently undergo intramolecular C–H insertion to form new bridged-bicyclic products. beilstein-journals.org The regioselectivity of this insertion can often be controlled by the substrate's electronic and steric properties. beilstein-journals.org
Another powerful strategy for functionalizing the bicyclic core is through cycloaddition reactions. The intramolecular Diels-Alder reaction, for example, has been utilized to construct the bicyclo[3.2.1]octane framework from appropriately substituted precursors. mdpi.com This approach simultaneously installs functionality and creates the bicyclic system.
Furthermore, the strategic placement of functional groups on precursors can guide the formation of functionalized bicyclo[3.2.1]octanes. For example, the double Michael addition of carbon nucleophiles to cyclic dienones provides an expedient route to 8-disubstituted bicyclo[3.2.1]octane-3-ones. rsc.org This method offers good control over the stereochemistry at the newly formed bridged center. rsc.org
Below is a table summarizing various strategic functionalization approaches for the bicyclo[3.2.1]octane core, which are applicable to the 1-phenyl substituted system.
| Functionalization Strategy | Description | Key Features |
| C–H Bond Insertion | Intramolecular insertion of carbenes or nitrenes into C–H bonds of the bicyclic core to introduce new functional groups. | Allows for direct functionalization of the hydrocarbon skeleton. |
| Intramolecular Diels-Alder Reaction | Cycloaddition reaction of a precursor containing a diene and a dienophile to construct the bicyclo[3.2.1]octane framework with incorporated functionality. | Forms the bicyclic system and introduces functional groups in a single step. |
| Double Michael Addition | Tandem conjugate addition of a nucleophile to a cyclic dienone to form the bicyclo[3.2.1]octane skeleton with substituents at specific positions. | Efficiently constructs the bicyclic core with control over stereochemistry. |
Skeletal Editing and Structural Modifications
Skeletal editing is an emerging concept in organic synthesis that involves the precise manipulation of a molecule's core structure through the insertion, deletion, or exchange of atoms. researchgate.net This approach offers a powerful tool for modifying the fundamental architecture of the 1-phenylbicyclo[3.2.1]octane scaffold, leading to novel structural analogs that would be challenging to access through traditional synthetic methods.
While specific examples of skeletal editing on the this compound molecule itself are not extensively documented, the principles of skeletal editing can be applied to this system. For instance, ring expansion or contraction methodologies could be employed to alter the size of the rings within the bicyclic system. Chemoenzymatic strategies, combining the selectivity of enzymes with chemical reactions, have shown promise for site-selective ring expansion of complex molecules at aliphatic C-H sites. chemrxiv.org Such an approach could potentially be adapted to modify the bicyclo[3.2.1]octane core.
Furthermore, atom-swapping techniques, where a carbon atom in the ring system is replaced by a heteroatom (or vice versa), could lead to the generation of novel heterocyclic analogs of this compound. sciencedaily.com These modifications can significantly impact the molecule's physical and biological properties.
The table below outlines potential skeletal editing strategies applicable to the this compound scaffold.
| Skeletal Editing Strategy | Description | Potential Outcome for this compound |
| Ring Expansion/Contraction | Insertion or deletion of atoms within the bicyclic rings to alter their size. | Generation of novel bicyclic systems with different ring sizes, such as bicyclo[4.2.1]octane or bicyclo[2.2.1]heptane derivatives. |
| Atom Swapping | Replacement of a carbon atom in the bicyclic core with a heteroatom (e.g., nitrogen, oxygen). | Creation of heterocyclic analogs with modified electronic and steric properties. |
| Bond Cleavage and Reorganization | Strategic cleavage of C-C bonds followed by the formation of new connections to rearrange the molecular skeleton. | Access to isomeric scaffolds and topologically novel structures. |
Synthesis of Diversely Substituted this compound Analogs
The synthesis of diversely substituted this compound analogs is crucial for exploring structure-activity relationships and developing new chemical entities. A variety of synthetic methodologies have been developed to construct the bicyclo[3.2.1]octane framework, many of which can be adapted to include a phenyl group at the bridgehead position.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of bicyclo[3.2.1]octanes. nih.gov Chiral organocatalysts can be employed to control the stereochemical outcome of key bond-forming reactions, leading to the production of enantioenriched products. nih.gov
Tandem reactions, such as the Michael-Aldol annulation, provide an efficient means to construct polysubstituted bicyclo[3.2.1] and bicyclo[3.3.1] systems in a single step. ucl.ac.uk These methods often proceed with high stereoselectivity and yield. ucl.ac.uk
Furthermore, the use of chiral starting materials, such as carvone, allows for the synthesis of enantiomerically pure bicyclo[3.2.1]octane systems. mdpi.com The inherent chirality of the starting material is transferred throughout the synthetic sequence, providing access to optically active products.
The following table summarizes key synthetic strategies for preparing diversely substituted bicyclo[3.2.1]octane analogs, with applicability to the 1-phenyl series.
| Synthetic Strategy | Description | Key Advantages |
| Organocatalysis | Use of small organic molecules as catalysts to promote the formation of the bicyclic system. | Enables enantioselective synthesis, leading to chiral, non-racemic products. |
| Tandem Michael-Aldol Annulation | A one-pot reaction sequence involving a Michael addition followed by an intramolecular aldol (B89426) condensation to form the bicyclic core. | High efficiency and stereoselectivity in constructing polysubstituted systems. |
| Chiral Pool Synthesis | Utilization of readily available, enantiomerically pure natural products (e.g., carvone) as starting materials. | Provides access to enantiopure target molecules. |
| Iodine-Induced Cyclization and Oxidation | A convergent disproportionation approach using allylic alcohols as precursors to produce highly functionalized bicyclo[3.2.1]octanes. | Creates multiple new bonds in a single process, leading to complex structures. |
Q & A
Q. What are the predominant synthetic routes for 1-phenylbicyclo[3.2.1]octane derivatives in contemporary organic chemistry?
- Methodological Answer : The synthesis of bicyclo[3.2.1]octane derivatives often involves cyclization strategies or functionalization of pre-existing bicyclic frameworks. For example:
- Hydrogenation of bicyclic dienes : Reduction of 2-azabicyclo[3.2.1]octadiene intermediates using LiAlH4 followed by palladium-catalyzed hydrogenation can yield bicyclo[3.2.1]octane scaffolds .
- Aza-Prins cyclization : Chiral α-hydroxyaldehyde derivatives can undergo diastereoselective cyclization with N-tosyl homoallylamine to form 6-oxa-2-azabicyclo[3.2.1]octane derivatives, a strategy adaptable for phenyl-substituted analogs .
- Ring-closing metathesis : Desymmetrization of trienes derived from diols can generate 6,8-dioxabicyclo[3.2.1]octane cores, which may be modified via subsequent functionalization .
Q. Which analytical techniques are most effective for characterizing bicyclo[3.2.1]octane derivatives with aromatic substituents?
- Methodological Answer :
- HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is critical for separating and quantifying bicyclo[3.2.1]octane derivatives in complex mixtures due to its high sensitivity and selectivity .
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are essential for confirming regiochemistry and stereochemistry, especially for distinguishing diastereomers in chiral derivatives .
- Chromatographic separation : Gas chromatography (GC) or preparative HPLC is used to isolate reaction byproducts, as seen in studies of 1-benzoylbicyclo[3.2.1]octane synthesis, where multiple products (e.g., benzaldehyde, acetophenone) were identified .
Advanced Research Questions
Q. How can researchers address diastereoselectivity challenges in synthesizing enantiomerically pure this compound analogs?
- Methodological Answer :
- Chiral auxiliaries : Use of enantiopure α-hydroxyaldehyde derivatives (e.g., (R)-2,3-di-O-benzylglyceraldehyde) in aza-Prins cyclization reactions enables diastereoselective formation of bicyclic scaffolds with >95% selectivity .
- Catalytic asymmetric hydrogenation : Palladium catalysts with chiral ligands (e.g., BINAP) can reduce double bonds in bicyclic intermediates while preserving stereochemical integrity .
- Computational guidance : Molecular modeling predicts transition-state geometries to optimize reaction conditions for desired stereochemical outcomes .
Q. What computational strategies are employed to predict the bioactivity of bicyclo[3.2.1]octane derivatives?
- Methodological Answer :
- QSAR modeling : Quantitative structure-activity relationship (QSAR) studies correlate substituent effects (e.g., phenyl group position) with biological activity, such as hypotensive effects observed in 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane derivatives .
- Docking simulations : Molecular docking into target protein active sites (e.g., ATP synthase for aurovertin analogs) identifies key interactions between the bicyclic core and binding pockets .
- DFT calculations : Density functional theory (DFT) assesses the stability of transition states during synthesis, aiding in route optimization .
Q. How do reaction conditions influence product distribution in bicyclo[3.2.1]octane derivatization, and what methods optimize desired product yields?
- Methodological Answer :
- Solvent and temperature control : Polar aprotic solvents (e.g., DCM) at low temperatures (−78°C to 0°C) minimize side reactions during cyclization steps .
- Catalyst selection : Lewis acids like BF3·OEt2 enhance polymerization efficiency in dioxabicyclo[3.2.1]octane derivatives, while palladium catalysts improve hydrogenation selectivity .
- Byproduct analysis : GC-MS or HPLC-MS monitors reaction progress and identifies undesired products (e.g., benzophenone in 1-benzoylbicyclo[3.2.1]octane synthesis), enabling real-time adjustments .
Q. What strategies resolve contradictions in reported bioactivity data for bicyclo[3.2.1]octane derivatives?
- Methodological Answer :
- Meta-analysis of structural analogs : Compare bioactivity trends across derivatives with varying substituents (e.g., glycinamides vs. thioureas in hypotensive studies) to identify structure-activity patterns .
- Reproducibility protocols : Standardize assay conditions (e.g., cell lines, dosage) to minimize variability, as seen in studies of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane derivatives .
- In silico validation : Use molecular dynamics simulations to confirm whether observed bioactivity aligns with predicted binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
